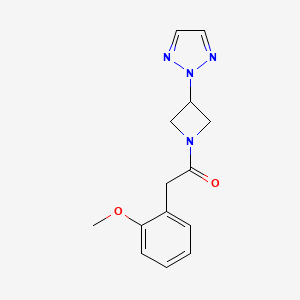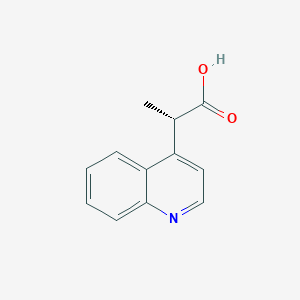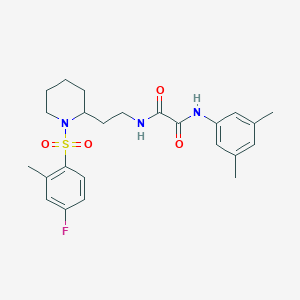
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-466722 is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in a variety of cellular processes, including glycogen synthesis, cell differentiation, and gene expression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated various synthetic routes and chemical properties of compounds structurally related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." For example, studies have detailed the synthesis of cyclopropene and cyclopropane derivatives that could inhibit mycolic acid biosynthesis, a crucial component in the cell walls of mycobacteria, suggesting potential antimicrobial applications (Hartmann et al., 1994). Additionally, research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives from morpholine reactions has been reported, indicating the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activity (Tret’yakov et al., 2020).
Biochemical Applications
Compounds related to "this compound" have found applications in biochemical research. For instance, fluorescein-based dyes derivatized with morpholine structures have been developed for sensing biological Zn(II), demonstrating significant potential in biological imaging and metal ion detection (Nolan et al., 2005).
Materials Science
In the field of materials science, morpholine derivatives have been utilized in the synthesis of zinc metalloporphyrins for efficient light harvesting in dye-sensitized solar cells. These studies illustrate the role of morpholine-containing compounds in developing renewable energy technologies (Wang et al., 2005).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves the reaction of 4-morpholin-4-ylaniline with ethyl cyanoacetate to form (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid.", "Starting Materials": [ "4-morpholin-4-ylaniline", "ethyl cyanoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Dissolve 4-morpholin-4-ylaniline in acetic acid and add sodium ethoxide.", "Heat the mixture to reflux for 1 hour.", "Add ethyl cyanoacetate to the reaction mixture and heat to reflux for 4 hours.", "Cool the reaction mixture and add water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." ] } | |
| 1095913-20-4 | |
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |
InChI-Schlüssel |
HWGRTFSVKFEGGE-FMIVXFBMSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)
![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2831058.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)


![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)

